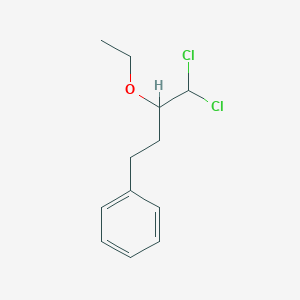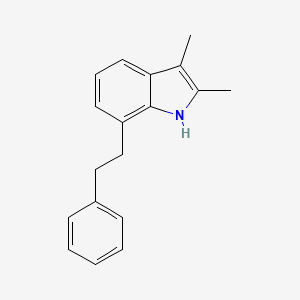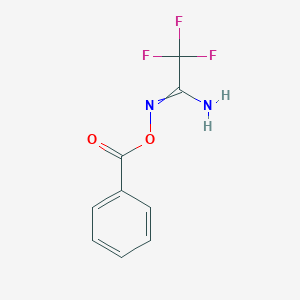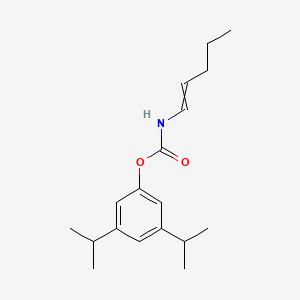![molecular formula C13H13NO B14391117 [2-Methyl-3-(pyridin-3-yl)phenyl]methanol CAS No. 89930-04-1](/img/structure/B14391117.png)
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to a phenyl group, which is further substituted with a methyl group and a hydroxymethyl group. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-3-(pyridin-3-yl)phenyl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-(pyridin-3-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired alcohol .
Another approach involves the use of Grignard reagents. In this method, 2-methyl-3-(pyridin-3-yl)benzaldehyde is treated with a Grignard reagent such as methylmagnesium bromide (CH3MgBr) in anhydrous ether. The reaction mixture is then quenched with water or an acidic solution to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: 2-Methyl-3-(pyridin-3-yl)benzoic acid
Reduction: 2-Methyl-3-(pyridin-3-yl)phenylmethane
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol has several scientific research applications across different fields:
Wirkmechanismus
The mechanism of action of [2-Methyl-3-(pyridin-3-yl)phenyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-(pyridin-2-yl)phenylmethanol
- 2-Methyl-3-(pyridin-4-yl)phenylmethanol
- 2-Methyl-3-(pyridin-3-yl)benzyl alcohol
Uniqueness
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89930-04-1 |
|---|---|
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
(2-methyl-3-pyridin-3-ylphenyl)methanol |
InChI |
InChI=1S/C13H13NO/c1-10-12(9-15)4-2-6-13(10)11-5-3-7-14-8-11/h2-8,15H,9H2,1H3 |
InChI-Schlüssel |
NWCIWHGKOBEKIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1C2=CN=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)








![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)
